molecular formula C20H16O3 B5746739 2-(2-Naphthyl)-2-oxoethyl 2-phenylacetate

2-(2-Naphthyl)-2-oxoethyl 2-phenylacetate

Cat. No.: B5746739
M. Wt: 304.3 g/mol
InChI Key: RFDZHVLZJXQTBR-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-2-oxoethyl 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2-phenylacetate typically involves the esterification of 2-(2-naphthyl)-2-oxoethanol with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted under controlled temperature and pressure conditions to ensure optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)-2-oxoethyl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: this compound can be oxidized to 2-(2-naphthyl)-2-oxoacetic acid.

    Reduction: Reduction can yield 2-(2-naphthyl)-2-hydroxyethyl 2-phenylacetate.

    Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-(2-Naphthyl)-2-oxoethyl 2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with biological pathways. The naphthyl and phenylacetate moieties may contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Naphthyl)-2-oxoethyl 2-phenylacetate is unique due to its specific ester structure, which imparts distinct chemical reactivity and potential biological activity. Its combination of naphthyl and phenylacetate groups makes it a versatile intermediate in organic synthesis and a promising candidate for medicinal research.

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-19(14-23-20(22)12-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13H,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDZHVLZJXQTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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